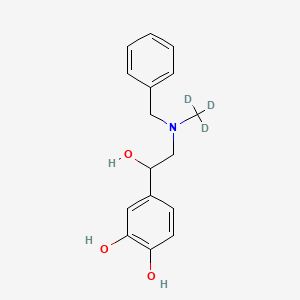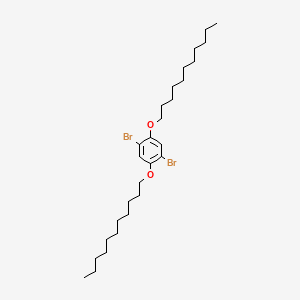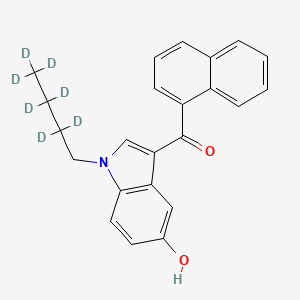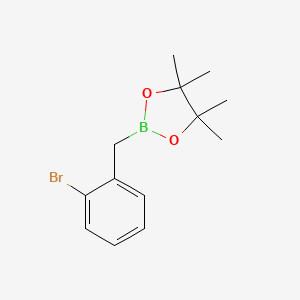
2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2-Bromobenzyl-TMD) is a boronic acid derivative that is widely used in organic synthesis, particularly in the synthesis of biologically active compounds. It is a versatile reagent that is used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Stille reactions, and Heck reactions. In addition, 2-Bromobenzyl-TMD has been used in the preparation of various pharmaceuticals, such as antibiotics, anti-cancer agents, and anti-inflammatory agents.
Applications De Recherche Scientifique
Pharmaceuticals
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of various drugs . Its unique properties, such as the presence of a bromine atom and a diisopropylamine group, can be utilized in the creation of complex pharmaceutical compounds .
Agrochemicals
Similar to its use in pharmaceuticals, this compound can also be used as an intermediate in the synthesis of agrochemicals . Agrochemicals, such as pesticides and fertilizers, often require complex chemical structures, and this compound can contribute to the synthesis of these structures .
Dyestuff Fields
In the field of dyes and pigments, this compound can be used as a raw material . The presence of a bromine atom in its structure can influence the color properties of the resulting dye .
Mécanisme D'action
Target of Action
The compound “2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, also known as “2-Bromobenzylboronic acid pinacol ester”, is primarily used as an organic intermediate in various chemical reactions . It contains both a pyrazole heterocycle and a borate functional group , making it a versatile reagent in organic synthesis.
Mode of Action
The compound is often used in nucleophilic substitution reactions . In these reactions, the compound acts as a nucleophile, donating an electron pair to form a new bond. The borate functional group in the compound can participate in Suzuki-Miyaura coupling reactions , which are widely used for forming carbon-carbon bonds .
Biochemical Pathways
The compound’s primary role in biochemical pathways is as a reagent in the synthesis of complex organic molecules. For instance, it can participate in the Suzuki-Miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Pharmacokinetics
It’s worth noting that the compound’s borate functional group can be smoothly converted by kf/tartaric acid procedure to a mixture of the r-bf3k salt and pinacol . This transformation can influence the compound’s solubility and stability , which could impact its bioavailability in certain contexts.
Result of Action
The primary result of the compound’s action is the formation of new organic compounds through carbon-carbon bond formation . This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the reaction environment can strongly influence the rate of the reaction . Therefore, careful consideration must be given to these factors when using the compound for pharmacological purposes .
Propriétés
IUPAC Name |
2-[(2-bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)9-10-7-5-6-8-11(10)15/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTVNJJAXZVOCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718727 |
Source


|
| Record name | 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
149989-79-7 |
Source


|
| Record name | 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149989-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

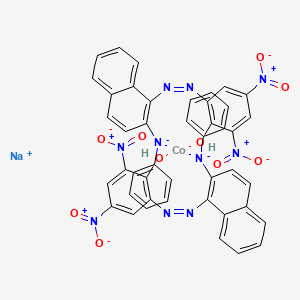
![3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B589686.png)
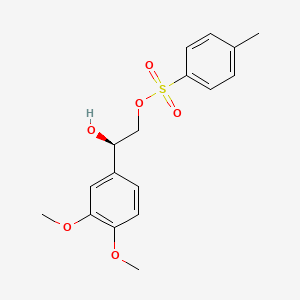
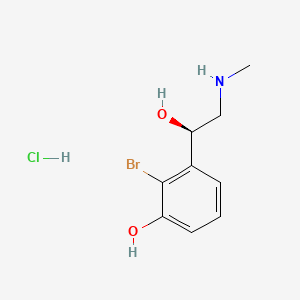
![Bicyclo[2.2.1]heptan-2-ol, 3-(dimethylamino)-, [1S-(endo,endo)]- (9CI)](/img/no-structure.png)
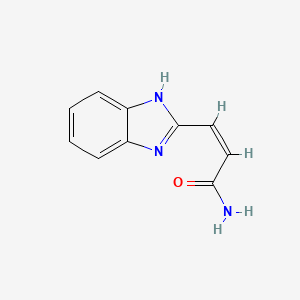

![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)
